molecular formula C18H28ClNO3 B4165758 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride

1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4165758
M. Wt: 341.9 g/mol
InChI Key: XYABIGRYVACNGR-UHFFFAOYSA-N
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Description

1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride is a synthetic organic compound with a complex structure. It features a phenyl ring substituted with a hydroxypropoxy group and an azepanyl moiety.

Preparation Methods

The synthesis of 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the hydroxypropoxy intermediate: This step involves the reaction of a phenyl compound with a hydroxypropylating agent under controlled conditions.

    Introduction of the azepanyl group: The hydroxypropoxy intermediate is then reacted with an azepane derivative to introduce the azepanyl moiety.

    Final coupling and hydrochloride formation: The final step involves coupling the intermediate with a propanone derivative and converting the product to its hydrochloride salt form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on specific biological targets.

    Biological Research: The compound is used in studies investigating its interactions with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride can be compared with similar compounds, such as:

    3-(1-Azepanyl)-1-(4-ethoxyphenyl)-2-phenyl-1-propanone hydrochloride: This compound has a similar azepanyl and phenyl structure but differs in the substituents on the phenyl ring.

    1-{4-[(2R)-3-(1-Azepanyl)-2-hydroxypropoxy]phenyl}-1-propanone: This compound is a stereoisomer with a different configuration at the hydroxypropoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with its structure.

Properties

IUPAC Name

1-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-2-18(21)15-7-9-17(10-8-15)22-14-16(20)13-19-11-5-3-4-6-12-19;/h7-10,16,20H,2-6,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYABIGRYVACNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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